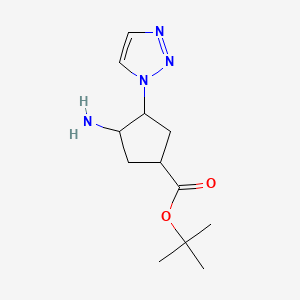
rac-tert-butyl (3R,4S)-3-amino-4-(1H-1,2,3-triazol-1-yl)cyclopentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Rac-tert-butyl (3R,4S)-3-amino-4-(1H-1,2,3-triazol-1-yl)cyclopentane-1-carboxylate” is a synthetic organic compound that features a cyclopentane ring substituted with an amino group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rac-tert-butyl (3R,4S)-3-amino-4-(1H-1,2,3-triazol-1-yl)cyclopentane-1-carboxylate” typically involves multiple steps, including the formation of the cyclopentane ring, introduction of the amino group, and the attachment of the triazole ring. Common synthetic routes may include:
Cyclopentane Ring Formation: This can be achieved through cyclization reactions involving appropriate precursors.
Amino Group Introduction: Amination reactions using reagents such as ammonia or amines.
Triazole Ring Attachment: Click chemistry, specifically the Huisgen cycloaddition reaction, is often used to introduce the triazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes for large-scale production, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
“Rac-tert-butyl (3R,4S)-3-amino-4-(1H-1,2,3-triazol-1-yl)cyclopentane-1-carboxylate” can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the triazole ring may produce dihydrotriazole compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its triazole ring is of particular interest due to its bioisosteric properties.
Medicine
In medicinal chemistry, “rac-tert-butyl (3R,4S)-3-amino-4-(1H-1,2,3-triazol-1-yl)cyclopentane-1-carboxylate” may be investigated for its potential as a drug candidate. Its structural features could confer specific biological activities, such as enzyme inhibition or receptor binding.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “rac-tert-butyl (3R,4S)-3-amino-4-(1H-1,2,3-triazol-1-yl)cyclopentane-1-carboxylate” would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its amino and triazole groups. These interactions could modulate the activity of the target molecules, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane Derivatives: Compounds with similar cyclopentane ring structures.
Triazole Derivatives: Compounds containing the triazole ring.
Amino Acid Derivatives: Compounds with similar amino and carboxylate functional groups.
Uniqueness
“Rac-tert-butyl (3R,4S)-3-amino-4-(1H-1,2,3-triazol-1-yl)cyclopentane-1-carboxylate” is unique due to its combination of a cyclopentane ring, an amino group, and a triazole ring. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for research and development in various scientific fields.
Properties
Molecular Formula |
C12H20N4O2 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
tert-butyl 3-amino-4-(triazol-1-yl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)8-6-9(13)10(7-8)16-5-4-14-15-16/h4-5,8-10H,6-7,13H2,1-3H3 |
InChI Key |
UIIHLQIYHBLSOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(C(C1)N2C=CN=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


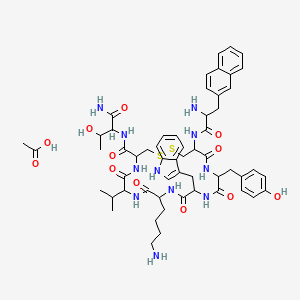
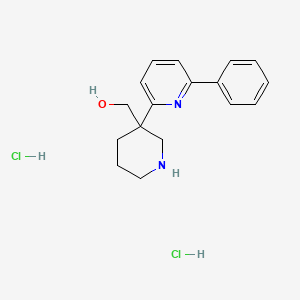
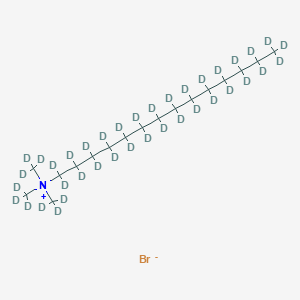
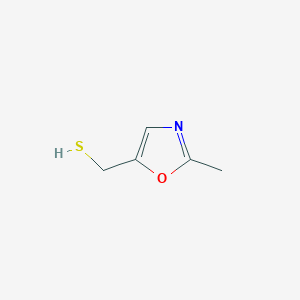
![[4,16-diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12312729.png)

![Diethyl [(methylamino)methyl]phosphonate](/img/structure/B12312750.png)
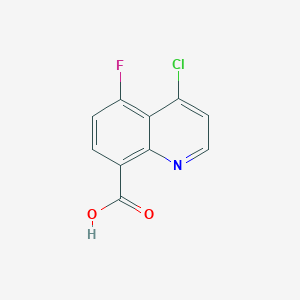
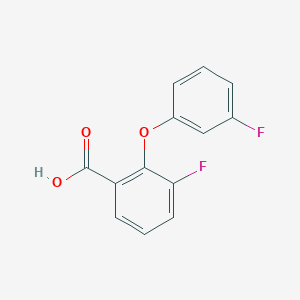
![Methyl 6-bromobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B12312778.png)
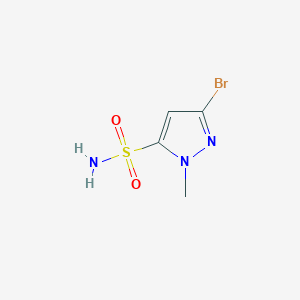

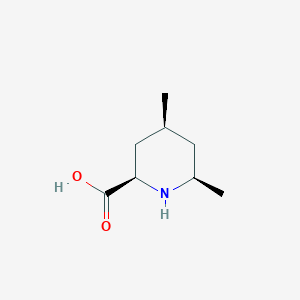
![tert-butyl (4aR,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate;tert-butyl (4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate](/img/structure/B12312802.png)
